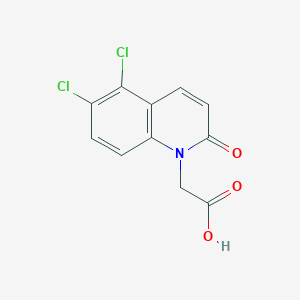
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid typically involves the reaction of 5,6-dichloro-2-oxoquinoline with acetic acid derivatives. One common method includes the use of 2-chloroquinoline derivatives, which are treated with acetic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles.
Common Reagents and Conditions
Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
科学研究应用
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
- 4-Hydroxy-2-quinolones
Uniqueness
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both chloro and oxo groups on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives .
属性
分子式 |
C11H7Cl2NO3 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC 名称 |
2-(5,6-dichloro-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-2-3-8-6(11(7)13)1-4-9(15)14(8)5-10(16)17/h1-4H,5H2,(H,16,17) |
InChI 键 |
PHEJNRRPLBGIID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C2=C1C(=C(C=C2)Cl)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


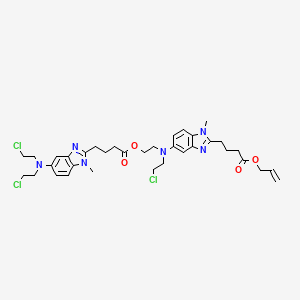
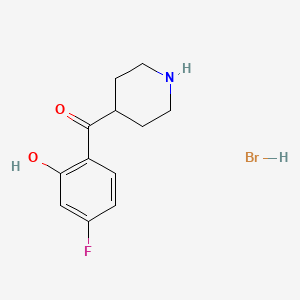

![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)

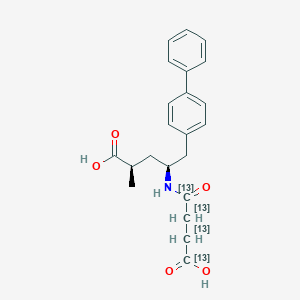
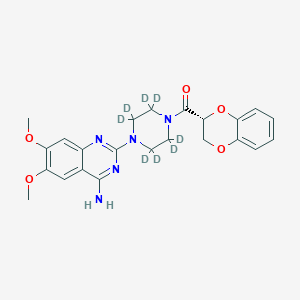
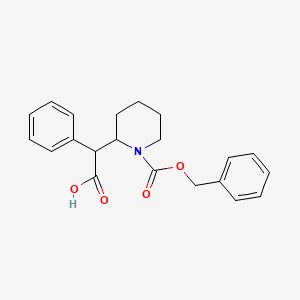
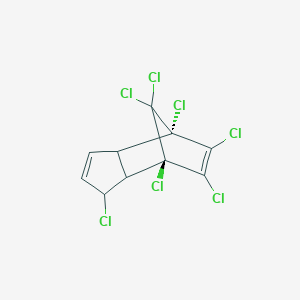
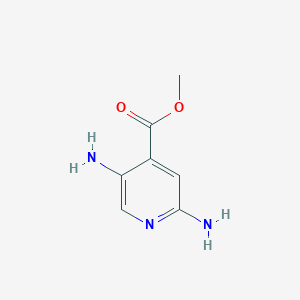
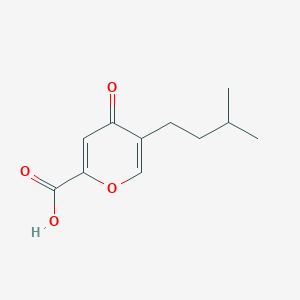
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
